molecular formula C5H9N5O B14537561 N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)acetamide CAS No. 62400-29-7

N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)acetamide

Cat. No.: B14537561
CAS No.: 62400-29-7
M. Wt: 155.16 g/mol
InChI Key: QWPQEJAVMDEXBA-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)acetamide is a compound that belongs to the tetrazole family, which is known for its diverse biological and chemical properties. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention in medicinal and material chemistry due to their unique structural and electronic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)acetamide typically involves the reaction of acetamide derivatives with tetrazole precursors. One common method includes the cycloaddition of nitriles with azides to form the tetrazole ring, followed by N-methylation and acetamide formation . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through crystallization or chromatography to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)acetamide is unique due to its specific structural features and the ability to undergo a wide range of chemical reactions.

Properties

CAS No.

62400-29-7

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

N-methyl-N-(2-methyltetrazol-5-yl)acetamide

InChI

InChI=1S/C5H9N5O/c1-4(11)9(2)5-6-8-10(3)7-5/h1-3H3

InChI Key

QWPQEJAVMDEXBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NN(N=N1)C

Origin of Product

United States

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